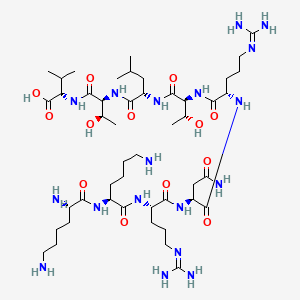

p70 S6 Kinase substrate

描述

属性

分子式 |

C47H90N18O13 |

|---|---|

分子量 |

1115.3 g/mol |

IUPAC 名称 |

(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-oxobutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoic acid |

InChI |

InChI=1S/C47H90N18O13/c1-23(2)21-31(42(74)65-36(26(6)67)44(76)63-34(24(3)4)45(77)78)62-43(75)35(25(5)66)64-40(72)30(16-12-20-57-47(54)55)60-41(73)32(22-33(51)68)61-39(71)29(15-11-19-56-46(52)53)59-38(70)28(14-8-10-18-49)58-37(69)27(50)13-7-9-17-48/h23-32,34-36,66-67H,7-22,48-50H2,1-6H3,(H2,51,68)(H,58,69)(H,59,70)(H,60,73)(H,61,71)(H,62,75)(H,63,76)(H,64,72)(H,65,74)(H,77,78)(H4,52,53,56)(H4,54,55,57)/t25-,26-,27+,28+,29+,30+,31+,32+,34+,35+,36+/m1/s1 |

InChI 键 |

CCJCGTFCZNYOOQ-XBUKGXDQSA-N |

手性 SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)N)O |

规范 SMILES |

CC(C)CC(C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(C(C)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)N |

产品来源 |

United States |

Foundational & Exploratory

role of p70 S6 Kinase in cell growth and proliferation

An In-depth Technical Guide on the Core Role of p70 S6 Kinase in Cell Growth and Proliferation

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The 70-kDa ribosomal protein S6 kinase (p70S6K or S6K1) is a critical serine/threonine kinase that functions as a primary effector of the mTORC1 signaling pathway.[1][2] It plays a pivotal role in the regulation of cell growth, proliferation, and survival by phosphorylating a host of downstream substrates involved primarily in the machinery of protein synthesis.[3][4] Dysregulation of the S6K1 signaling axis is frequently implicated in various pathologies, most notably cancer, making it a subject of intense research and a promising target for therapeutic intervention.[5][6] This technical guide provides a comprehensive overview of the S6K1 signaling network, its functional implications, and the experimental protocols used for its investigation.

The S6K1 Signaling Axis: Upstream Regulation

S6K1 activation is a tightly controlled process orchestrated by a cascade of upstream signaling events, primarily initiated by growth factors and nutrient availability. The canonical activation pathway is mediated by the Phosphoinositide 3-Kinase (PI3K)/Akt/mTORC1 axis.[2][7]

Upon stimulation by growth factors (e.g., IGF-1), receptor tyrosine kinases (RTKs) activate PI3K, which in turn generates phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[3][8] PIP3 recruits and activates the kinase Akt.[8] Akt then phosphorylates and inhibits the Tuberous Sclerosis Complex (TSC), a key negative regulator of the small GTPase Rheb.[8][9] In its active, GTP-bound state, Rheb directly binds to and activates the mTORC1 complex.[1]

mTORC1, the central regulator of S6K1, then phosphorylates S6K1 at several residues, with the phosphorylation of Threonine 389 (T389) in the linker domain being the most critical event for its activation.[7][9] This phosphorylation event creates a docking site for PDK1, which subsequently phosphorylates Threonine 229 (T229) in the activation loop, leading to the full catalytic activation of S6K1.[7][10][11]

Caption: Upstream activation cascade of p70 S6 Kinase.

Downstream Effectors and Cellular Functions

Activated S6K1 orchestrates cell growth and proliferation by phosphorylating key substrates involved in protein synthesis and metabolism.

-

Ribosomal Protein S6 (rpS6): The namesake substrate of S6K1, rpS6 is a component of the 40S ribosomal subunit.[7] Phosphorylation of rpS6 by S6K1 is thought to enhance the translation of a specific class of mRNAs known as 5' Terminal Oligo-Pyrimidine (5'TOP) tracts, which predominantly encode components of the translational machinery itself (e.g., ribosomal proteins, elongation factors).[7][12] This creates a positive feedback loop that boosts the cell's overall capacity for protein synthesis.

-

Eukaryotic Initiation Factor 4B (eIF4B): S6K1 phosphorylates eIF4B at Ser422, which promotes its interaction with the eIF4A helicase.[13][14] This enhances the unwinding of complex secondary structures in the 5' untranslated regions (UTRs) of mRNAs, facilitating the initiation of translation for transcripts that are otherwise difficult to translate.[13]

-

Programmed Cell Death 4 (PDCD4): PDCD4 is a tumor suppressor that inhibits translation by binding to and sequestering eIF4A.[13][15] S6K1-mediated phosphorylation of PDCD4 at Ser67 marks it for degradation, thereby releasing eIF4A and relieving this translational repression.[13][14]

-

B-cell lymphoma 2 (Bcl-2)-associated death promoter (BAD): S6K1 can phosphorylate the pro-apoptotic protein BAD at Ser136, leading to its inactivation.[3] This action provides a direct link between growth factor signaling and the suppression of apoptosis, thus promoting cell survival.[3]

Caption: Downstream targets and functions of active p70 S6K.

Quantitative Data on S6K1 Function

The functional impact of S6K1 has been quantified in numerous studies. Targeted gene disruption and inhibitor treatments have provided key insights into its role.

| Experimental Model | Key Finding | Quantitative Observation | Reference |

| p70s6k-/- Murine ES Cells | S6K1 has a positive influence on cell proliferation. | Proliferated at a slower rate than parental wild-type cells. | [16],[17] |

| A375 Melanoma Cells | A77 1726 (leflunomide metabolite) inhibits S6K1 activity. | IC50 value for S6K1 inhibition was approximately 80 µM. | [18] |

| DKO MEF Cells | Overexpression of eIF4B S422D stimulates protein synthesis. | Rate of protein synthesis was stimulated by 24% in serum-deprived cells. | [14] |

| CA-S6K1 in MEF Cells | Constitutively active S6K1 enhances eIF4B phosphorylation. | eIF4B phosphorylation was enhanced by 151% in serum-starved cells. | [14] |

| IGF-1 Stimulated Cells | Rapamycin inhibits mitochondrial-based p70S6K activity. | S6K1 activation was diminished to nearly basal levels by rapamycin treatment. | [19] |

Role in Disease and Drug Development

Given its central role in promoting cell growth and proliferation, it is not surprising that the S6K1 pathway is frequently hyperactivated in human cancers.[4] Amplification of the RPS6KB1 gene, which encodes S6K1, is observed in a significant fraction of breast cancers and is associated with a poor prognosis.[1][6] Overexpression and enhanced activation of S6K1 have also been linked to cancer progression, drug resistance, and metastasis in various tumor types.[2][4]

This has positioned S6K1 as an attractive target for cancer therapy.

-

mTOR Inhibitors (Rapalogs): First-generation inhibitors like rapamycin and its analogs (everolimus, temsirolimus) target mTORC1, thereby preventing the phosphorylation and activation of S6K1.[2] While clinically used, their efficacy can be limited by feedback activation of the PI3K/Akt pathway.[6]

-

S6K1-Selective Inhibitors: To overcome the limitations of mTOR inhibitors, several potent and selective S6K1 inhibitors are in preclinical or clinical development.[2][5] These agents, such as PF-4708671 and LY2584702, offer a more targeted approach to block S6K1-driven oncogenic processes.[6]

| Inhibitor Type | Example(s) | Mechanism of Action | Status/Note |

| mTORC1 Inhibitors | Rapamycin, Everolimus | Allosterically inhibit mTORC1, preventing S6K1 phosphorylation. | Clinically available; can induce feedback loops.[2][6] |

| S6K1-Selective Inhibitors | PF-4708671, LY2584702 | Directly bind to the ATP-binding pocket of S6K1, inhibiting its kinase activity. | Preclinical and clinical trial phases.[2][6] |

Key Experimental Protocols

Investigating the S6K1 pathway requires specific and robust methodologies. Below are detailed protocols for key experiments.

In Vitro S6K1 Kinase Activity Assay (ADP-Glo™ Format)

This assay measures the kinase activity of purified S6K1 by quantifying the amount of ADP produced during the phosphorylation of a substrate peptide.

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures ADP formed from a kinase reaction. The remaining ATP is first depleted, and then the ADP is converted into ATP, which is used by luciferase to generate a light signal that is proportional to the initial kinase activity.[20]

Methodology:

-

Reagent Preparation:

-

Thaw recombinant active p70S6K enzyme, S6K substrate peptide (e.g., KRRRLASLR), Kinase Assay Buffer, and ATP on ice.[21][22]

-

Prepare 1x Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).[20]

-

Prepare serial dilutions of the test inhibitor (e.g., in 1x Kinase Assay Buffer with a constant, low percentage of DMSO).[21]

-

-

Reaction Setup (96-well plate):

-

To each well, add:

-

5 µL of 1x Kinase Assay Buffer (or diluted inhibitor).

-

10 µL of diluted active p70S6K enzyme.

-

10 µL of a mix containing the S6K substrate and ATP.

-

-

Include "Positive Control" wells (enzyme, no inhibitor) and "Blank" wells (no enzyme).

-

-

Kinase Reaction:

-

Initiate the reaction by adding the ATP/Substrate mix.

-

Incubate the plate at 30°C for 45-60 minutes.[21]

-

-

Signal Detection:

-

Stop the kinase reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.[20]

-

Convert ADP to ATP by adding 50 µL of Kinase Detection Reagent. Incubate at room temperature for another 30-45 minutes.[20][21]

-

Measure the luminescence using a plate reader. The light output is directly proportional to the ADP concentration and thus the S6K1 activity.

-

Caption: Workflow for an in vitro p70 S6K kinase activity assay.

Western Blot Analysis of S6K1 and rpS6 Phosphorylation

This is the most common method to assess the activation state of the S6K1 pathway within cells following stimulation or inhibitor treatment.[23]

Principle: Proteins from cell lysates are separated by size via SDS-PAGE, transferred to a membrane, and probed with antibodies specific to the phosphorylated forms of S6K1 (p-S6K1 T389) and rpS6 (p-rpS6 S235/236), as well as antibodies to their total protein levels for normalization.[24][25]

Methodology:

-

Cell Lysis and Protein Quantification:

-

Treat cells as required (e.g., with growth factors or inhibitors).

-

Lyse cells on ice using a lysis buffer supplemented with a cocktail of protease and phosphatase inhibitors to preserve phosphorylation states.[26]

-

Quantify total protein concentration using a standard method (e.g., BCA assay).

-

-

SDS-PAGE and Protein Transfer:

-

Immunoblotting:

-

Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer. Crucially, use 5% Bovine Serum Albumin (BSA) in TBST , as milk contains phosphoproteins (casein) that can cause high background with phospho-specific antibodies.[24][26][27]

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody diluted in blocking buffer. Use separate blots for phospho-specific antibodies (e.g., anti-p-S6K1 T389, anti-p-rpS6 S235/236) and total protein antibodies (anti-S6K1, anti-rpS6).[24]

-

Washing: Wash the membrane 3-4 times for 5 minutes each in TBST.[27]

-

Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

-

Detection:

References

- 1. P70-S6 Kinase 1 - Wikipedia [en.wikipedia.org]

- 2. p70 S6 kinase as a therapeutic target in cancers: More than just an mTOR effector - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. researchgate.net [researchgate.net]

- 5. The discovery of potent ribosomal S6 kinase inhibitors by high-throughput screening and structure-guided drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Preclinical validation of a novel compound targeting p70S6 kinase in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. p70 S6 Kinase Antibody | Cell Signaling Technology [cellsignal.com]

- 8. Regulation of mTORC1 by PI3K Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Regulation of mTORC1 by Upstream Stimuli - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Developmental regulation of p70 S6 kinase by a G protein-coupled receptor dynamically modelized in primary cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bpsbioscience.com [bpsbioscience.com]

- 12. Disruption of the p70(s6k)/p85(s6k) gene reveals a small mouse phenotype and a new functional S6 kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Role of p70S6K1-mediated Phosphorylation of eIF4B and PDCD4 Proteins in the Regulation of Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. BioKB - Publication [biokb.lcsb.uni.lu]

- 15. Suppression of Programmed Cell Death 4 (PDCD4) Protein Expression by BCR-ABL-regulated Engagement of the mTOR/p70 S6 Kinase Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Targeted disruption of p70s6k defines its role in protein synthesis and rapamycin sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. onesearch.library.wwu.edu [onesearch.library.wwu.edu]

- 18. Inhibition of p70 S6 Kinase (S6K1) Activity by A77 1726 and Its Effect on Cell Proliferation and Cell Cycle Progress - PMC [pmc.ncbi.nlm.nih.gov]

- 19. p70S6 kinase signals cell survival as well as growth, inactivating the pro-apoptotic molecule BAD - PMC [pmc.ncbi.nlm.nih.gov]

- 20. worldwide.promega.com [worldwide.promega.com]

- 21. bpsbioscience.com [bpsbioscience.com]

- 22. promega.com [promega.com]

- 23. Methods for Detecting Protein Phosphorylation: R&D Systems [rndsystems.com]

- 24. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 25. researchgate.net [researchgate.net]

- 26. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]

- 27. Western blot for phosphorylated proteins | Abcam [abcam.com]

Unveiling the Oncogenic Network: A Technical Guide to the Identification of Novel p70 S6 Kinase Substrates in Cancer

For Researchers, Scientists, and Drug Development Professionals

Abstract

The p70 ribosomal S6 kinase (p70S6K), a critical downstream effector of the PI3K/Akt/mTOR signaling pathway, is a serine/threonine kinase frequently hyperactivated in a multitude of human cancers.[1][2] Its role in promoting tumorigenesis has been historically attributed to its phosphorylation of the ribosomal protein S6, a key regulator of protein synthesis and cell growth.[3] However, emerging evidence reveals a far more complex and multifaceted role for p70S6K in cancer progression, driven by its phosphorylation of a growing list of novel substrates.[2][4] This in-depth technical guide provides a comprehensive overview of recently identified p70S6K substrates in cancer, the advanced methodologies employed for their discovery, and the functional implications for cancer biology and therapeutic development. We present detailed experimental protocols for key substrate identification techniques, summarize crucial quantitative data, and visualize the intricate signaling networks governed by p70S6K.

The p70 S6 Kinase Signaling Pathway in Cancer

The activation of p70S6K is a tightly regulated process initiated by growth factors, hormones, and nutrients that engage the PI3K/Akt/mTOR pathway.[5] Upon activation, mTORC1 directly phosphorylates p70S6K at multiple sites, leading to its full catalytic activity.[6] Activated p70S6K then phosphorylates a diverse array of substrates involved in critical cellular processes such as cell growth, proliferation, survival, and metabolism, contributing to the malignant phenotype.[3][5] The enhanced expression and activation of p70S6K have been correlated with poor prognosis in various cancer types, underscoring its significance as a therapeutic target.[2]

Caption: The p70 S6 Kinase signaling cascade in cancer.

Novel p70 S6 Kinase Substrates in Cancer

Recent advances in phosphoproteomics and chemical genetics have led to the identification of a growing number of novel p70S6K substrates that expand its functional repertoire beyond the regulation of protein synthesis. These substrates are implicated in diverse aspects of cancer biology, including senescence, apoptosis, and the regulation of translation initiation.

ZRF1: A Link Between mTORC1 Signaling and Senescence

The nuclear epigenetic factor ZRF1 (also known as DNAJC2) has been identified as a novel substrate of p70S6K, providing a direct link between nutrient sensing and the cellular senescence program.[1][7]

-

Function: p70S6K-mediated phosphorylation of ZRF1 on Serine 47 is a key event in the induction of cellular senescence triggered by constitutive mTORC1 activation.[1][8] The expression of a non-phosphorylatable ZRF1 mutant can blunt the senescence program, highlighting the importance of this phosphorylation event.[7] This finding is particularly relevant in the context of cancers with mutations in the TSC1/TSC2 tumor suppressor genes, which lead to hyperactivation of mTORC1.[1]

PDCD4: A Tumor Suppressor Targeted for Degradation

Programmed cell death protein 4 (PDCD4) is a tumor suppressor that inhibits the translation initiation factor eIF4A.[9][10] p70S6K plays a crucial role in the negative regulation of PDCD4.

-

Function: p70S6K phosphorylates PDCD4 on Serine 67, which creates a binding site for the E3 ubiquitin ligase β-TrCP, leading to the ubiquitination and subsequent proteasomal degradation of PDCD4.[9] The degradation of PDCD4 relieves its inhibitory effect on eIF4A, thereby promoting cap-dependent translation and cell growth.[9][11] In cancers with activated mTOR/p70S6K signaling, such as those driven by BCR-ABL, the suppression of PDCD4 is a key mechanism for promoting leukemic cell proliferation.[10][12]

eIF4B: A Co-factor in Translation Initiation

Eukaryotic translation initiation factor 4B (eIF4B) is a critical co-factor that stimulates the helicase activity of eIF4A.[9][13]

-

Function: p70S6K directly phosphorylates eIF4B at Serine 422.[9][13][14] This phosphorylation event enhances the recruitment of eIF4B to the preinitiation complex and boosts the RNA helicase activity of eIF4A, which is particularly important for the translation of mRNAs with complex 5' untranslated regions.[9]

Mcl-1: Regulation of Apoptosis

Myeloid cell leukemia-1 (Mcl-1) is an anti-apoptotic member of the Bcl-2 family that is crucial for the survival of many cancer cells.[15][16]

-

Function: While the direct phosphorylation of Mcl-1 by p70S6K is still under investigation, studies have shown that the S6K2 isoform regulates Mcl-1 levels.[15] Knockdown of S6K2 leads to a decrease in Mcl-1 protein, suggesting a role for p70S6K signaling in maintaining the stability or expression of this critical survival protein.[15] This regulation may be indirect, potentially involving downstream effectors of p70S6K signaling that influence Mcl-1 stability.

Data Presentation: Summary of Novel p70S6K Substrates

| Substrate | Phosphorylation Site(s) | Key Functional Role in Cancer | Cancer Type(s) of Interest | Reference(s) |

| ZRF1 | Ser47 | Induction of cellular senescence | Cancers with TSC1/2 mutations | [1][7][8] |

| PDCD4 | Ser67 | Promotion of cap-dependent translation and cell growth through degradation of a tumor suppressor | Leukemia (BCR-ABL+), various solid tumors | [9][10][11][12] |

| eIF4B | Ser422 | Enhancement of translation initiation | Broadly applicable to cancers with high protein synthesis demands | [9][13][14] |

| Mcl-1 | Not fully determined (regulation of protein level) | Promotion of cell survival and chemoresistance | Breast cancer, Multiple Myeloma | [15][17] |

Experimental Protocols for Substrate Identification and Validation

The identification and validation of novel kinase substrates require a combination of sophisticated techniques. Below are detailed protocols for key experiments cited in the discovery of novel p70S6K substrates.

Chemical Genetic Screen for Novel Substrate Identification (Analog-Sensitive Kinase Approach)

This powerful technique allows for the specific labeling of direct kinase substrates in a complex protein lysate.

Caption: Workflow for a chemical genetic screen.

Protocol:

-

Generation of Analog-Sensitive p70S6K (AS-S6K):

-

Introduce a space-creating mutation in the ATP-binding pocket of p70S6K (e.g., by site-directed mutagenesis) to accommodate a bulky ATP analog.

-

-

Cell Lysate Preparation:

-

Culture cells of interest (e.g., HEK293T) and lyse them in a suitable buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Clarify the lysate by centrifugation.

-

-

In Vitro Kinase Assay with ATP Analog:

-

Incubate the purified AS-S6K with the cell lysate in kinase reaction buffer.

-

Add a bulky ATP analog, such as N6-(benzyl)ATP-γ-S, to the reaction mixture. This analog can be utilized by the AS-S6K but not by wild-type kinases in the lysate.

-

-

Protein Digestion and Peptide Enrichment:

-

Following the kinase reaction, denature and digest the proteins with trypsin.

-

Enrich for the thiophosphorylated peptides using a specific resin, such as iodoacetyl-agarose, which covalently binds to the sulfur atom of the thiophosphate group.

-

-

Mass Spectrometry Analysis:

-

Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the amino acid sequences of the peptides and pinpoint the exact sites of thiophosphorylation.

-

In Vitro Kinase Assay for Substrate Validation

This assay is used to confirm direct phosphorylation of a putative substrate by the kinase of interest.

Protocol:

-

Reagent Preparation:

-

Purify recombinant active p70S6K and the putative substrate protein (e.g., recombinant ZRF1).

-

Prepare a kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT).

-

-

Kinase Reaction:

-

In a microcentrifuge tube, combine the purified p70S6K and the substrate protein in the kinase assay buffer.

-

Initiate the reaction by adding ATP (often radiolabeled with [γ-32P]ATP for detection by autoradiography, or non-radiolabeled ATP for detection by immunoblotting with a phospho-specific antibody).

-

Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).

-

-

Detection of Phosphorylation:

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Separate the proteins by SDS-PAGE.

-

Detect the phosphorylated substrate by either autoradiography (if [γ-32P]ATP was used) or by Western blotting using an antibody that specifically recognizes the phosphorylated form of the substrate at the identified site.

-

Immunoprecipitation and Western Blotting for In Vivo Validation

This method is used to confirm the phosphorylation of a substrate in a cellular context.

Protocol:

-

Cell Treatment and Lysis:

-

Culture cells and treat them with stimuli that activate p70S6K (e.g., growth factors) or with specific inhibitors (e.g., mTOR inhibitors like rapamycin or Torin 1) to modulate p70S6K activity.

-

Lyse the cells in an appropriate buffer containing protease and phosphatase inhibitors.

-

-

Immunoprecipitation:

-

Incubate the cell lysate with an antibody that specifically recognizes the substrate of interest (e.g., anti-ZRF1 antibody) overnight at 4°C.

-

Add protein A/G-agarose beads to capture the antibody-protein complexes.

-

Wash the beads several times with lysis buffer to remove non-specific binding proteins.

-

-

Western Blot Analysis:

-

Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE loading buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Probe the membrane with a phospho-specific antibody that recognizes the phosphorylated form of the substrate.

-

As a loading control, re-probe the membrane with an antibody against the total substrate protein.

-

Quantitative Data Summary

The following table summarizes key quantitative data from studies on novel p70S6K substrates and inhibitors.

| Parameter | Value | Substrate/Inhibitor | Cancer Model | Reference(s) |

| IC50 of FS-115 | 35 nM | p70S6K1 | In vitro kinase assay | [18] |

| Phosphorylation of ZRF1 (Ser47) | Abrogated by Torin 1 (100 nM) treatment | ZRF1 | HEK293 cells | [1] |

| PDCD4 Protein Levels | Significantly decreased upon p70S6K activation | PDCD4 | Various cancer cell lines | [10][11][19] |

| eIF4B Phosphorylation (Ser422) | Sensitive to rapamycin treatment | eIF4B | Various cell lines | [13] |

| Mcl-1 Protein Levels | Decreased upon S6K2 knockdown | Mcl-1 | T47D breast cancer cells | [15] |

Conclusion and Future Directions

The identification of novel p70S6K substrates has significantly broadened our understanding of its role in cancer. It is now clear that p70S6K's oncogenic functions extend beyond the simple upregulation of protein synthesis and encompass the regulation of complex cellular processes such as senescence, apoptosis, and the fine-tuning of translation initiation. This expanded view of the p70S6K signaling network offers new opportunities for therapeutic intervention.

The development of highly specific p70S6K inhibitors, such as FS-115, holds promise for the treatment of cancers with aberrant p70S6K signaling.[18] Future research should focus on:

-

Comprehensive phosphoproteomic screens in a wider range of cancer types to identify additional novel substrates and build a more complete map of the p70S6K signaling network.

-

Elucidating the precise molecular mechanisms by which the phosphorylation of these novel substrates contributes to the cancer phenotype.

-

Evaluating the therapeutic potential of targeting specific p70S6K-substrate interactions in preclinical and clinical settings.

By continuing to unravel the complexities of the p70S6K signaling network, we can pave the way for the development of more effective and targeted cancer therapies.

References

- 1. ZRF1 is a novel S6 kinase substrate that drives the senescence programme - PMC [pmc.ncbi.nlm.nih.gov]

- 2. p70 S6 kinase as a therapeutic target in cancers: More than just an mTOR effector - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A phospho-proteomic screen identifies novel S6K1 and mTORC1 substrates revealing additional complexity in the signaling network regulating cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Preclinical validation of a novel compound targeting p70S6 kinase in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. P70-S6 Kinase 1 - Wikipedia [en.wikipedia.org]

- 7. embopress.org [embopress.org]

- 8. ZRF1 is a novel S6 kinase substrate that drives the senescence programme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Role of p70S6K1-mediated Phosphorylation of eIF4B and PDCD4 Proteins in the Regulation of Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Suppression of programmed cell death 4 (PDCD4) protein expression by BCR-ABL-regulated engagement of the mTOR/p70 S6 kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Suppression of Programmed Cell Death 4 (PDCD4) Protein Expression by BCR-ABL-regulated Engagement of the mTOR/p70 S6 Kinase Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. embopress.org [embopress.org]

- 14. Interferon-Dependent Engagement of Eukaryotic Initiation Factor 4B via S6 Kinase (S6K)- and Ribosomal Protein S6K-Mediated Signals - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Regulation of anti-apoptotic Bcl-2 family protein Mcl-1 by S6 kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ashpublications.org [ashpublications.org]

- 18. Preclinical validation of a novel compound targeting p70S6 kinase in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the p70 S6 Kinase Signaling Pathway in Protein Synthesis

Executive Summary

The 70-kDa ribosomal protein S6 kinase (p70S6K or S6K) is a critical serine/threonine kinase that functions as a primary downstream effector of the mTORC1 signaling pathway.[1][2][3] It plays a pivotal role in integrating signals from growth factors, nutrients, and cellular energy status to regulate fundamental cellular processes, most notably protein synthesis, cell growth, and proliferation.[2][3][4][5] Dysregulation of the S6K pathway is frequently implicated in a multitude of human diseases, including cancer, metabolic disorders, and neurodegenerative diseases, making it a highly attractive target for therapeutic intervention.[1][3][6][7] This guide provides a comprehensive overview of the S6K signaling cascade, its role in protein synthesis, its implication in oncology, and detailed methodologies for its study.

The Core p70 S6 Kinase Signaling Pathway

The activation of S6K is a complex, multi-step process orchestrated by a cascade of phosphorylation events, primarily governed by the PI3K/Akt/mTORC1 axis.[1][2]

Upstream Regulation and Activation

The canonical activation of S6K begins with extracellular signals such as growth factors (e.g., insulin, IGF-1) and mitogens binding to their respective receptor tyrosine kinases (RTKs).[8][9] This engagement activates Phosphoinositide 3-kinase (PI3K), which in turn phosphorylates PIP2 to PIP3. PIP3 recruits and activates Akt (also known as Protein Kinase B).

Activated Akt phosphorylates and inhibits the Tuberous Sclerosis Complex (TSC1/2), a key negative regulator of the small GTPase Rheb.[10] The inhibition of TSC1/2 allows Rheb to accumulate in a GTP-bound, active state, directly binding to and activating the mTORC1 complex.[4]

mTORC1, the central kinase in this pathway, then phosphorylates S6K at a critical site in its hydrophobic motif, Threonine 389 (Thr389).[2][11] This phosphorylation event is a hallmark of mTORC1 activity and is essential for S6K activation.[11][12] Following this, another crucial phosphorylation occurs at Threonine 229 (Thr229) in the activation loop of S6K, a step mediated by PDK1.[12][13] Full activation of S6K requires an ordered cascade of these and other phosphorylation events.[1][14]

Downstream Effectors and Role in Protein Synthesis

Once activated, S6K phosphorylates a host of downstream targets to promote protein synthesis and cell growth.

-

Ribosomal Protein S6 (rpS6): The most well-known substrate, rpS6, is a component of the 40S ribosomal subunit.[1][12] Phosphorylation of rpS6 is thought to enhance the translation of a specific class of mRNAs known as 5' Terminal Oligo-Pyrimidine (5'TOP) tracts, which predominantly encode ribosomal proteins and translation elongation factors.[15][16] This action effectively boosts the cell's translational capacity by increasing ribosome biogenesis.[15][16]

-

eukaryotic Initiation Factor 4B (eIF4B): S6K phosphorylates eIF4B, which promotes its interaction with the eIF4A helicase, facilitating the unwinding of complex 5' UTR structures in mRNA and promoting translation initiation.[12][17]

-

Programmed Cell Death 4 (PDCD4): S6K phosphorylates and promotes the degradation of PDCD4, an inhibitor of eIF4A, thereby relieving a block on translation.[17]

-

BAD: S6K can phosphorylate the pro-apoptotic protein BAD, inactivating it and thus promoting cell survival.[8][12]

Negative Feedback Regulation

The S6K pathway is tightly controlled by several negative feedback loops to maintain cellular homeostasis. Activated S6K1 can phosphorylate and inhibit Insulin Receptor Substrate 1 (IRS-1), which is upstream of PI3K, thereby dampening the initial signal from growth factor receptors.[18] Furthermore, S6K1 can phosphorylate components of the mTORC2 complex (Rictor and mSin1), leading to its inhibition and a subsequent reduction in Akt activation.[18]

Clinical Relevance: Cancer and Drug Development

Hyperactivation of the PI3K/Akt/mTOR pathway is a hallmark of many human cancers.[2][3] Consequently, its downstream effector, S6K, is frequently overexpressed or hyperactivated in various malignancies, including breast, ovarian, and prostate cancers.[4][6][7][19] Enhanced S6K activity has been correlated with poor prognosis, tumor progression, metastasis, and resistance to therapies.[1][2][7]

This central role in cancer biology makes S6K a prime target for drug development.[1][6] Therapeutic strategies include:

-

mTOR Inhibitors (Rapalogs): First-generation drugs like rapamycin and its analogs (everolimus, temsirolimus) allosterically inhibit mTORC1, thereby preventing S6K activation.[1][18]

-

Selective S6K Inhibitors: To achieve greater specificity and potentially mitigate off-target effects, several ATP-competitive inhibitors that directly target S6K have been developed and are in various stages of clinical investigation.[1][3]

-

Dual PI3K/mTOR Kinase Inhibitors: These compounds target both PI3K and mTOR, providing a more comprehensive blockade of the pathway.

Quantitative Data Summary

Key Phosphorylation Sites of p70S6K1

| Phosphorylation Site | Location/Domain | Upstream Kinase(s) | Function | Reference(s) |

| Thr229 | Activation Loop (Catalytic) | PDK1 | Essential for kinase activity | [11],[13],[12] |

| Thr389 | Hydrophobic Motif | mTORC1 | Primary activating phosphorylation; creates PDK1 docking site | [2],[11],[12] |

| Ser424/Thr421 | Autoinhibitory Domain | ERK, cdc2 | Relieves autoinhibition; promotes Thr389 phosphorylation | [14],[20],[21] |

| Ser394 | Turn Motif | Unknown | Required for full activation | [12],[14] |

Selected Inhibitors Targeting the S6K Pathway

| Inhibitor | Target(s) | Type | IC50 | Clinical Phase (Highest) | Reference(s) |

| Rapamycin | mTORC1 (allosteric) | Macrolide | - | Approved | [1],[18] |

| LY2584702 | p70S6K | ATP-competitive | 4 nM | Phase 1 | [22] |

| AT7867 | Akt1/2/3, p70S6K, PKA | ATP-competitive | 85 nM (p70S6K) | - | [22] |

| AT13148 | Akt1/2/3, p70S6K, PKA | ATP-competitive | 8 nM (p70S6K) | Phase 1 | [22] |

| Staurosporine | PKC, PKA, S6K, etc. | Broad-spectrum | 5 nM (S6K) | Phase 3 | [22] |

Experimental Protocols

Protocol: Western Blotting for S6K Pathway Activation

Objective: To qualitatively and semi-quantitatively measure the phosphorylation status of S6K (e.g., p-S6K Thr389) and its downstream substrate rpS6 (e.g., p-rpS6 Ser235/236) in response to stimuli or inhibitors.

Methodology:

-

Cell Culture and Treatment: Plate cells (e.g., MCF-7, HEK293) to desired confluency. Serum-starve cells overnight to reduce basal pathway activity. Treat with growth factors (e.g., 100 nM insulin for 30 min) or specific inhibitors for the desired time.

-

Cell Lysis: Wash cells with ice-cold PBS. Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. Scrape cells, collect lysate, and clarify by centrifugation (14,000 rpm, 15 min, 4°C).

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.

-

Sample Preparation: Normalize protein concentrations for all samples with lysis buffer. Add Laemmli sample buffer and heat at 95°C for 5 minutes.

-

SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto an 8-12% SDS-polyacrylamide gel. Run the gel until adequate separation is achieved. Transfer proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate with primary antibodies (e.g., anti-phospho-S6K Thr389, anti-total-S6K, anti-phospho-rpS6 Ser235/236, anti-total-rpS6, anti-β-actin) overnight at 4°C with gentle agitation.

-

Wash the membrane 3x with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane 3x with TBST.

-

-

Detection: Apply enhanced chemiluminescence (ECL) substrate and visualize bands using a digital imager or X-ray film.

-

Analysis: Quantify band intensity using software like ImageJ. Normalize phosphorylated protein levels to total protein levels and the loading control (e.g., β-actin).

Protocol: In Vitro S6K Kinase Assay

Objective: To directly measure the enzymatic activity of purified or immunoprecipitated p70S6K against a specific substrate and to determine the IC50 of potential inhibitors.[23][24]

Methodology:

-

Reagents and Buffers:

-

Kinase: Active recombinant p70S6K.

-

Substrate: Recombinant, purified substrate (e.g., GST-tagged ribosomal protein S6).

-

Kinase Buffer: 40mM Tris-HCl (pH 7.5), 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT.[23]

-

ATP: [γ-³²P]ATP or cold ATP for non-radioactive assays.

-

Inhibitor: Test compound dissolved in DMSO.

-

-

Reaction Setup (per well of a 96-well plate):

-

Add 5 µL of kinase buffer.

-

Add 1 µL of inhibitor at various concentrations (or DMSO for control).

-

Add 2 µL of active p70S6K enzyme.

-

Pre-incubate for 10 minutes at room temperature to allow inhibitor binding.

-

-

Initiate Reaction:

-

Add 2 µL of a substrate/ATP mix (containing GST-S6 and ATP) to start the reaction.

-

Incubate for 30-60 minutes at 30°C.

-

-

Terminate Reaction & Detect:

-

Radioactive Method: Spot the reaction mixture onto P81 phosphocellulose paper. Wash extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP. Measure incorporated radioactivity using a scintillation counter.

-

Luminescent Method (e.g., ADP-Glo™):

-

-

Analysis:

-

Calculate kinase activity relative to the DMSO control.

-

For inhibitor studies, plot activity versus inhibitor concentration and fit to a dose-response curve to determine the IC50 value.

-

References

- 1. p70 S6 kinase as a therapeutic target in cancers: More than just an mTOR effector - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. What are p70 subfamily inhibitors and how do they work? [synapse.patsnap.com]

- 4. P70-S6 Kinase 1 - Wikipedia [en.wikipedia.org]

- 5. portlandpress.com [portlandpress.com]

- 6. The discovery of potent ribosomal S6 kinase inhibitors by high-throughput screening and structure-guided drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. pnas.org [pnas.org]

- 9. researchgate.net [researchgate.net]

- 10. journals.biologists.com [journals.biologists.com]

- 11. researchgate.net [researchgate.net]

- 12. Structural Basis of Human p70 Ribosomal S6 Kinase-1 Regulation by Activation Loop Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Regulation of the p70 S6 kinase by phosphorylation in vivo. Analysis using site-specific anti-phosphopeptide antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Targeted disruption of p70s6k defines its role in protein synthesis and rapamycin sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Targeted disruption of p70(s6k) defines its role in protein synthesis and rapamycin sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Regulation of eIF4E and p70 S6 Kinase | Cell Signaling Technology [cellsignal.com]

- 18. Role of mTORC1-S6K1 signaling pathway in regulation of hematopoietic stem cell and acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Activation of the p70 S6 kinase and phosphorylation of the 4E-BP1 repressor of mRNA translation by type I interferons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Developmental regulation of p70 S6 kinase by a G protein-coupled receptor dynamically modelized in primary cells - PMC [pmc.ncbi.nlm.nih.gov]

- 22. selleckchem.com [selleckchem.com]

- 23. worldwide.promega.com [worldwide.promega.com]

- 24. p70S6 kinase signals cell survival as well as growth, inactivating the pro-apoptotic molecule BAD - PMC [pmc.ncbi.nlm.nih.gov]

The Intricate Dance of Cellular Growth: A Technical Guide to the mTOR-Mediated Regulation of p70 S6 Kinase

For Researchers, Scientists, and Drug Development Professionals

The mechanistic target of rapamycin (mTOR) signaling pathway is a central regulator of cell growth, proliferation, and metabolism, responding to a diverse array of intracellular and extracellular cues. A critical downstream effector of this pathway is the p70 ribosomal S6 kinase (S6K), a family of serine/threonine kinases that play a pivotal role in protein synthesis and cell size control. Dysregulation of the mTOR-S6K axis is frequently implicated in numerous diseases, including cancer and metabolic disorders, making it a prime target for therapeutic intervention. This in-depth technical guide delineates the core mechanisms of p70 S6K regulation by mTOR, provides detailed experimental protocols for its study, and presents key quantitative data in a structured format.

The mTORC1-S6K1 Signaling Axis: A Step-by-Step Activation Cascade

The primary activator of p70 S6 Kinase 1 (S6K1), the most studied isoform, is the mTOR Complex 1 (mTORC1). This multi-protein complex integrates signals from growth factors, nutrients (particularly amino acids), energy status, and stress to control cell growth and proliferation.[1][2] The activation of S6K1 by mTORC1 is a hierarchical and multi-step process involving sequential phosphorylation events that ultimately lead to its full catalytic activity.[3][4]

Upon activation, mTORC1 directly phosphorylates S6K1 at several key residues, with the phosphorylation of Threonine 389 (Thr389) in the hydrophobic motif being a crucial, rapamycin-sensitive step for S6K1 activation.[5][6] This initial phosphorylation event creates a docking site for phosphoinositide-dependent kinase 1 (PDK1), which in turn phosphorylates Threonine 229 (Thr229) in the activation loop of S6K1, leading to a significant increase in its kinase activity.[4][7]

Further phosphorylation events in the autoinhibitory pseudosubstrate domain, including at Threonine 421 and Serine 424, are also important for relieving intramolecular inhibition and allowing for the conformational changes necessary for full activation.[7] While mTORC1 is the primary kinase for Thr389, other kinases can be involved in the phosphorylation of other sites, highlighting the complexity of S6K1 regulation.[8]

Figure 1: Simplified signaling pathway of mTORC1-mediated p70 S6K1 activation.

Negative Feedback Loops: A System of Checks and Balances

The mTOR-S6K1 pathway is tightly regulated by several negative feedback loops to prevent uncontrolled cellular growth. Once activated, S6K1 can phosphorylate and inhibit upstream components of the insulin/IGF-1 signaling pathway, including insulin receptor substrate 1 (IRS-1).[6][9] This phosphorylation of IRS-1 leads to its degradation, thereby dampening the signal from growth factor receptors to PI3K and Akt, and consequently reducing the activation of mTORC1 itself.[6]

Furthermore, S6K1 can phosphorylate the mTORC2 component Rictor on Threonine 1135.[9][10] This phosphorylation event has been shown to inhibit mTORC2 activity, leading to decreased phosphorylation and activation of Akt, another key upstream activator of mTORC1.[9][10] These feedback mechanisms highlight the intricate regulatory network that governs mTOR-S6K1 signaling.

Figure 2: Negative feedback loops in the mTOR-S6K1 signaling pathway.

Quantitative Analysis of S6K1 Regulation

The following tables summarize key quantitative data related to the phosphorylation and activity of S6K1 under various experimental conditions.

Table 1: Key Phosphorylation Sites of p70 S6K1 and Their Regulators

| Phosphorylation Site | Location | Primary Kinase | Role in Activation | Rapamycin Sensitivity | Reference(s) |

| Thr389 | Hydrophobic Motif | mTORC1 | Crucial for activation ; creates PDK1 docking site. | Sensitive | [5][6] |

| Thr229 | Activation Loop | PDK1 | Essential for full catalytic activity . | Indirectly sensitive | [4][7] |

| Ser371 | Turn Motif | mTORC1 (in vitro) | Required for kinase activity. | Sensitive | [7][11] |

| Thr421/Ser424 | Pseudosubstrate Domain | mTORC1, JNK | Relieves autoinhibition. | Partially insensitive | [7][8] |

Table 2: Effects of Inhibitors on p70 S6K1 Phosphorylation and Activity

| Inhibitor | Target(s) | Effect on p-S6K1 (Thr389) | Effect on S6K1 Kinase Activity | Reference(s) |

| Rapamycin | Allosteric inhibitor of mTORC1 | Strongly inhibits . | Strongly inhibits . | [12][13] |

| Torin-2 | ATP-competitive inhibitor of mTOR | Completely abolishes . | Completely abolishes . | [14] |

| PF-4708671 | Selective S6K1 inhibitor | Increases (due to feedback loop activation). | Strongly inhibits . | [14][15] |

Experimental Protocols

Detailed and reliable experimental protocols are essential for accurately studying the mTOR-S6K1 pathway. Below are methodologies for key experiments.

Protocol 1: Western Blot Analysis of Phospho-p70 S6K1 (Thr389)

This protocol is designed to assess the activation state of S6K1 by measuring the phosphorylation level of its key regulatory site, Threonine 389.

A. Solutions and Reagents

-

Cell Lysis Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM Na2EDTA, 1 mM EGTA, 1% Triton, 2.5 mM sodium pyrophosphate, 1 mM beta-glycerophosphate, 1 mM Na3VO4, 1 µg/ml leupeptin.

-

1X SDS Sample Buffer: 62.5 mM Tris-HCl (pH 6.8), 2% w/v SDS, 10% glycerol, 50 mM DTT, 0.01% w/v bromophenol blue.

-

Transfer Buffer: 25 mM Tris base, 0.2 M glycine, 20% methanol.

-

Blocking Buffer: 5% w/v non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).

-

Primary Antibody: Anti-phospho-p70 S6 Kinase (Thr389) antibody (e.g., Cell Signaling Technology #9234 or #9205).[16][17]

-

Secondary Antibody: HRP-conjugated anti-rabbit IgG.

-

Chemiluminescence Reagent.

B. Cell Lysis

-

Treat cells with desired stimuli (e.g., growth factors, amino acids) or inhibitors for the appropriate time.

-

Aspirate media and wash cells once with ice-cold PBS.

-

Add 1X SDS sample buffer directly to the plate (e.g., 100 µl per well of a 6-well plate).[18]

-

Scrape cells and transfer the lysate to a microcentrifuge tube.

-

Sonicate for 10-15 seconds to shear DNA and reduce viscosity.[18]

-

Heat the samples to 95-100°C for 5 minutes.

-

Centrifuge for 5 minutes at 14,000 x g.

C. SDS-PAGE and Western Blotting

-

Load 20 µl of the supernatant onto an SDS-PAGE gel.

-

Perform electrophoresis to separate proteins by size.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.[19]

-

Incubate the membrane with the primary antibody diluted in blocking buffer (e.g., 1:1000) overnight at 4°C with gentle agitation.[18]

-

Wash the membrane three times for 5 minutes each with TBST.[19]

-

Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[19]

-

Wash the membrane three times for 5 minutes each with TBST.

-

Visualize the protein bands using a chemiluminescence detection system.

Figure 3: Experimental workflow for Western blot analysis of phospho-S6K1.

Protocol 2: In Vitro mTORC1 Kinase Assay

This assay directly measures the kinase activity of immunoprecipitated mTORC1 towards a recombinant S6K1 substrate.

A. Solutions and Reagents

-

CHAPS Lysis Buffer: 40 mM HEPES (pH 7.4), 120 mM NaCl, 1 mM EDTA, 10 mM pyrophosphate, 10 mM glycerophosphate, 50 mM NaF, 1.5 mM Na3VO4, 0.3% CHAPS, and protease inhibitors.[9]

-

mTOR Kinase Assay Buffer: 25 mM HEPES (pH 7.4), 50 mM KCl, 10 mM MgCl2.

-

Recombinant inactive p70 S6K1 protein (substrate).

-

[γ-32P]ATP.

-

Anti-mTOR or Anti-Raptor antibody for immunoprecipitation.

-

Protein A/G agarose beads.

B. Immunoprecipitation of mTORC1

-

Lyse cells in CHAPS lysis buffer.

-

Incubate the cell lysate with an anti-mTOR or anti-Raptor antibody for 2 hours at 4°C.[9]

-

Add protein A/G agarose beads and incubate for another 1 hour at 4°C.

-

Wash the immunoprecipitates three times with CHAPS lysis buffer and twice with mTOR kinase assay buffer.[9]

C. Kinase Reaction

-

Resuspend the immunoprecipitated mTORC1 beads in mTOR kinase assay buffer.

-

Add recombinant inactive p70 S6K1 protein (e.g., 1 µg) and [γ-32P]ATP (e.g., 10 µCi).

-

Incubate the reaction at 30°C for 20-30 minutes with gentle agitation.

-

Stop the reaction by adding 2X SDS sample buffer and boiling for 5 minutes.

D. Detection

-

Resolve the reaction products by SDS-PAGE.

-

Dry the gel and expose it to a phosphor screen or X-ray film to visualize the radiolabeled, phosphorylated S6K1.

Protocol 3: Immunoprecipitation of mTORC1 and S6K1 Interaction

This protocol aims to determine the interaction between mTORC1 and S6K1, which can be modulated by signaling events.

A. Solutions and Reagents

-

CHAPS Lysis Buffer (as in Protocol 2).

-

Wash Buffer: CHAPS Lysis Buffer.

-

Primary antibodies: Anti-S6K1 for immunoprecipitation, anti-mTOR and anti-Raptor for Western blotting.

-

Protein A/G agarose beads.

B. Immunoprecipitation

-

Lyse cells in CHAPS lysis buffer.

-

Pre-clear the lysate by incubating with protein A/G agarose beads for 30 minutes at 4°C.

-

Incubate the pre-cleared lysate with an anti-S6K1 antibody overnight at 4°C.

-

Add protein A/G agarose beads and incubate for 2 hours at 4°C.

-

Wash the beads four times with wash buffer.

C. Western Blot Analysis

-

Elute the protein complexes from the beads by boiling in 1X SDS sample buffer.

-

Perform SDS-PAGE and Western blotting as described in Protocol 1.

-

Probe the membrane with anti-mTOR and anti-Raptor antibodies to detect their co-immunoprecipitation with S6K1.

Conclusion

The regulation of p70 S6 Kinase by mTOR is a cornerstone of cellular growth control, with intricate layers of activation and feedback that ensure its precise activity. A thorough understanding of this pathway, facilitated by robust experimental techniques, is paramount for researchers in both basic science and drug development. The methodologies and data presented in this guide provide a solid foundation for investigating the mTOR-S6K1 axis, with the ultimate goal of developing novel therapeutic strategies for a range of human diseases.

References

- 1. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. researchgate.net [researchgate.net]

- 6. Therapeutic targeting of the mTOR-signalling pathway in cancer: benefits and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mTORC1 and JNK coordinate phosphorylation of the p70S6K1 autoinhibitory domain in skeletal muscle following functional overloading - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.physiology.org [journals.physiology.org]

- 9. mTORC1-Activated S6K1 Phosphorylates Rictor on Threonine 1135 and Regulates mTORC2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mTORC1-activated S6K1 phosphorylates Rictor on threonine 1135 and regulates mTORC2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Perspectives of Targeting mTORC1–S6K1 in Cardiovascular Aging - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Role of mTORC1-S6K1 signaling pathway in regulation of hematopoietic stem cell and acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The mTOR Substrate S6 Kinase 1 (S6K1) Is a Negative Regulator of Axon Regeneration and a Potential Drug Target for Central Nervous System Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 15. p70 S6K1 nuclear localization depends on its mTOR-mediated phosphorylation at T389, but not on its kinase activity towards S6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Phospho-p70 S6 Kinase (Thr389) (108D2) Rabbit mAb | Cell Signaling Technology [cellsignal.com]

- 17. Phospho-p70 S6 Kinase (Thr389) Antibody | Cell Signaling Technology [cellsignal.com]

- 18. ccrod.cancer.gov [ccrod.cancer.gov]

- 19. merckmillipore.com [merckmillipore.com]

Navigating the Cellular Landscape: A Technical Guide to the Localization of Phosphorylated p70 S6 Kinase Substrates

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles and methodologies for determining the cellular localization of substrates phosphorylated by the p70 S6 Kinase (p70S6K). As a critical downstream effector of the mTOR signaling pathway, p70S6K plays a pivotal role in cell growth, proliferation, and survival by phosphorylating a diverse array of proteins. The subcellular location of these phosphorylated substrates is intrinsically linked to their function and the subsequent cellular response, making this a crucial area of study for understanding disease pathogenesis and developing targeted therapeutics.

The mTOR/p70S6K Signaling Axis: A Central Regulator of Cellular Processes

The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that forms two distinct complexes, mTORC1 and mTORC2. Growth factors, nutrients, and energy levels activate mTORC1, which in turn phosphorylates and activates p70S6K. Once activated, p70S6K phosphorylates a multitude of substrates involved in various cellular functions, including protein synthesis, cell cycle progression, and apoptosis.[1][2] The spatial regulation of this pathway is critical, as both p70S6K and its substrates can translocate between different cellular compartments upon phosphorylation, thereby influencing their activity and interaction with other proteins.[3]

Signaling Pathway Diagram

Caption: The mTOR/p70S6K signaling pathway.

Cellular Localization of Key Phosphorylated p70S6K Substrates

The subcellular distribution of phosphorylated p70S6K substrates is critical for their function. Upon phosphorylation, many of these proteins translocate to different cellular compartments where they can interact with their targets. The following tables summarize the known localizations of several key substrates.

| Substrate | Phosphorylation Site(s) | Predominant Cellular Localization (Phosphorylated) | Primary Function in this Location | References |

| Ribosomal Protein S6 | Ser235/236 | Nucleus (almost exclusively in primary cells) | Ribosome biogenesis | [4][5][6] |

| Ser240/244 | Nucleus (predominantly), Cytoplasm | Ribosome biogenesis, Regulation of translation | [4][5][6] | |

| BAD (Bcl-2-associated death promoter) | Ser136 | Mitochondria | Inhibition of apoptosis | [1][7] |

| eukaryotic translation initiation factor 4B (eIF4B) | Ser422 | Cytoplasm | Regulation of protein synthesis | [2] |

| Programmed cell death protein 4 (PDCD4) | Ser67 | Cytoplasm (leading to degradation) | Promotion of translation | |

| ULK1 (Unc-51 like autophagy activating kinase 1) | Ser757 | Cytoplasm | Inhibition of autophagy |

Note: The distribution of phosphorylated substrates can be dynamic and may vary depending on cell type, stimulus, and the specific phase of the cell cycle. The percentages in the following table are estimations based on qualitative and semi-quantitative data from the literature and should be interpreted as such.

| Substrate | Phosphorylation Site | Nuclear (%) | Cytoplasmic (%) | Mitochondrial (%) | Other (%) |

| Ribosomal Protein S6 | Ser235/236 | >90 | <10 | - | - |

| Ser240/244 | ~70-80 | ~20-30 | - | - | |

| BAD | Ser136 | - | <10 | >90 | - |

Experimental Protocols for Determining Subcellular Localization

Several key experimental techniques are employed to determine the subcellular localization of phosphorylated proteins. These include subcellular fractionation followed by immunoblotting and immunofluorescence microscopy.

Subcellular Fractionation

This technique physically separates different cellular organelles and compartments based on their size, density, and mass. The resulting fractions can then be analyzed by Western blotting to determine the presence and quantity of the phosphorylated protein of interest.

Experimental Workflow: Subcellular Fractionation

Caption: A typical workflow for subcellular fractionation.

Detailed Protocol: Subcellular Fractionation for Cultured Cells

This protocol is a generalized procedure and may require optimization for specific cell types and antibodies.

Reagents:

-

Phosphate-Buffered Saline (PBS), ice-cold

-

Hypotonic Lysis Buffer (e.g., 10 mM HEPES pH 7.9, 1.5 mM MgCl2, 10 mM KCl, 0.5 mM DTT, with protease and phosphatase inhibitors)

-

Cytoplasmic Extraction Buffer (e.g., Hypotonic Lysis Buffer with 0.1% NP-40)

-

Nuclear Extraction Buffer (e.g., 20 mM HEPES pH 7.9, 420 mM NaCl, 1.5 mM MgCl2, 0.2 mM EDTA, 25% Glycerol, with protease and phosphatase inhibitors)

-

Mitochondrial Isolation Buffer (e.g., 20 mM HEPES-KOH pH 7.5, 220 mM mannitol, 70 mM sucrose, 1 mM EDTA, with protease and phosphatase inhibitors)

Procedure:

-

Cell Harvest: Harvest cells by centrifugation at 500 x g for 5 minutes at 4°C. Wash the cell pellet once with ice-cold PBS.

-

Cell Lysis: Resuspend the cell pellet in 1 ml of ice-cold Hypotonic Lysis Buffer and incubate on ice for 15 minutes.

-

Cytoplasmic Fraction: Add Cytoplasmic Extraction Buffer (with NP-40) and vortex briefly. Centrifuge at 1,000 x g for 10 minutes at 4°C. The supernatant contains the cytoplasmic and mitochondrial fractions.

-

Nuclear Fraction: Wash the pellet from step 3 with Hypotonic Lysis Buffer. Resuspend the pellet in Nuclear Extraction Buffer and incubate on ice for 30 minutes with intermittent vortexing. Centrifuge at 16,000 x g for 20 minutes at 4°C. The supernatant is the nuclear extract.

-

Mitochondrial Fraction: Take the supernatant from step 3 and centrifuge at 10,000 x g for 20 minutes at 4°C. The pellet contains the mitochondria. Wash the mitochondrial pellet with Mitochondrial Isolation Buffer.

-

Protein Quantification and Analysis: Determine the protein concentration of each fraction. Analyze equal amounts of protein from each fraction by SDS-PAGE and Western blotting using antibodies specific for the phosphorylated substrate of interest and for markers of each subcellular compartment (e.g., Histone H3 for nucleus, Tubulin for cytoplasm, COX IV for mitochondria).

Immunofluorescence Microscopy

Immunofluorescence (IF) allows for the direct visualization of the subcellular localization of a protein in intact cells. This technique uses antibodies conjugated to fluorescent dyes to label the protein of interest.

Experimental Workflow: Immunofluorescence

Caption: A standard workflow for immunofluorescence.

Detailed Protocol: Immunofluorescence for Phosphorylated Proteins

Reagents:

-

Phosphate-Buffered Saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization Buffer: 0.1% Triton X-100 in PBS

-

Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS

-

Primary antibody against the phosphorylated substrate of interest

-

Fluorescently-labeled secondary antibody

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

-

Mounting medium

Procedure:

-

Cell Culture: Grow cells on sterile glass coverslips in a petri dish.

-

Fixation: Wash the cells with PBS and then fix with 4% PFA for 15 minutes at room temperature.

-

Permeabilization: Wash the cells with PBS and then permeabilize with Permeabilization Buffer for 10 minutes.

-

Blocking: Wash with PBS and block with Blocking Buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the cells with the primary antibody diluted in Blocking Buffer overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells three times with PBS. Incubate with the fluorescently-labeled secondary antibody diluted in Blocking Buffer for 1 hour at room temperature, protected from light.

-

Counterstaining and Mounting: Wash the cells three times with PBS. Incubate with DAPI for 5 minutes to stain the nuclei. Wash again with PBS and mount the coverslips onto microscope slides using mounting medium.

-

Visualization: Visualize the cells using a confocal microscope. The fluorescent signal from the secondary antibody will reveal the subcellular localization of the phosphorylated protein, while DAPI will mark the nucleus.

Mass Spectrometry-Based Approaches for Identification and Quantification

Mass spectrometry (MS)-based phosphoproteomics is a powerful tool for the global and site-specific identification and quantification of protein phosphorylation. When combined with subcellular fractionation, it can provide a comprehensive and quantitative map of the subcellular phosphoproteome.

General Workflow:

-

Perform subcellular fractionation as described above.

-

Digest the protein extracts from each fraction with trypsin.

-

Enrich for phosphopeptides using techniques like Immobilized Metal Affinity Chromatography (IMAC) or Titanium Dioxide (TiO2) chromatography.

-

Analyze the enriched phosphopeptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Use specialized software to identify the phosphopeptides and quantify their relative abundance in each subcellular fraction.[8][9]

This approach allows for the discovery of novel p70S6K substrates and provides quantitative data on how their phosphorylation and subcellular localization change in response to various stimuli.

Conclusion and Future Directions

The study of the cellular localization of phosphorylated p70S6K substrates is essential for a complete understanding of the mTOR signaling pathway's role in health and disease. The techniques outlined in this guide provide a robust framework for researchers to investigate the spatial dynamics of this critical signaling network. Future advancements in quantitative mass spectrometry and high-resolution imaging will undoubtedly provide even more detailed insights into the intricate choreography of protein phosphorylation and localization within the cell, paving the way for the development of more specific and effective therapeutic interventions.

References

- 1. Apoptosis and survival - BAD phosphorylation Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]

- 2. Structural Basis of Human p70 Ribosomal S6 Kinase-1 Regulation by Activation Loop Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. p70 S6K1 nuclear localization depends on its mTOR-mediated phosphorylation at T389, but not on its kinase activity towards S6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Different cytoplasmic/nuclear distribution of S6 protein phosphorylated at S240/244 and S235/236 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Survival factor-mediated BAD phosphorylation raises the mitochondrial threshold for apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Spatial-proteomics reveals phospho-signaling dynamics at subcellular resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Targeted Quantification of Phosphorylation Dynamics in the Context of EGFR-MAPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to p70 S6 Kinase Substrate Consensus Sequence Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the p70 S6 Kinase (S6K) substrate consensus sequence, the experimental methodologies used for its determination, and its critical role in cellular signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals involved in signal transduction research and the development of targeted therapeutics.

Introduction to p70 S6 Kinase (S6K)

p70 S6 Kinase (also known as S6K1 or RPS6KB1) is a crucial serine/threonine kinase that functions as a key downstream effector of the mammalian target of rapamycin (mTOR) signaling pathway.[1] The mTOR pathway integrates signals from growth factors, nutrients, and cellular energy status to regulate fundamental cellular processes such as protein synthesis, cell growth, proliferation, and survival. S6K1 is a member of the AGC (PKA/PKG/PKC) family of kinases and its activation is intricately controlled by a series of phosphorylation events.[2]

The activation of S6K1 is initiated by mTORC1 (mTOR complex 1), which phosphorylates S6K1 at several residues, most notably threonine 389 (Thr389) in the hydrophobic motif.[2] Full activation of S6K1 also requires phosphorylation at other sites, including threonine 229 (Thr229) in the activation loop by phosphoinositide-dependent kinase 1 (PDK1).[2] Once activated, S6K1 phosphorylates a diverse range of substrates, thereby orchestrating the cellular response to anabolic signals.

p70 S6 Kinase Signaling Pathway

S6K1 is a central node in the PI3K/Akt/mTOR signaling cascade, a pathway frequently deregulated in diseases such as cancer and diabetes. The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors, leading to the activation of phosphoinositide 3-kinase (PI3K). PI3K generates phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which recruits and activates Akt. Akt, in turn, phosphorylates and inhibits the tuberous sclerosis complex (TSC), a negative regulator of the small GTPase Rheb. Active, GTP-bound Rheb then stimulates the kinase activity of mTORC1. Activated mTORC1 subsequently phosphorylates and activates S6K1, which then phosphorylates its downstream targets to promote protein synthesis and cell growth.

p70 S6 Kinase Substrate Consensus Sequence

The substrate specificity of a protein kinase is determined by the amino acid sequence surrounding the phosphorylation site (serine or threonine). This preferred sequence is known as the consensus sequence. For p70 S6 Kinase, and other AGC kinases like Akt and RSK, a general consensus motif has been identified as K/R-X-R-X-X-S/T , where 'X' can be any amino acid and S/T is the phosphorylated residue.

A more specific consensus sequence for S6K1 has been described as xxR/KxRxxSxx .[3] This indicates a strong preference for basic residues, particularly arginine (R) or lysine (K), at positions -5 and -3 relative to the phosphorylated serine (S) or threonine (T).

Quantitative Analysis of Substrate Specificity

| Peptide Sequence | Kinase | Km (µM) | Relative Vmax/Km | Reference |

| KKRNRT LSVA | p70 S6K | 1.5 | High | [2] |

| KKKNRT LSVA | MAPKAP Kinase-1 | 0.17 | High | [2] |

| KKRNRT LTV | p70 S6K | - | 50-fold higher than MAPKAP Kinase-1 | [2] |

Note: The phosphorylated residue is in bold. A lower Km value indicates a higher affinity of the enzyme for the substrate.

These findings highlight that while there is an overlap in the substrate specificity between S6K1 and other related kinases, subtle differences in the consensus sequence can lead to preferential phosphorylation. For instance, S6K1 can tolerate a threonine at the phosphorylation site and the absence of a residue at the n+2 position more readily than MAPKAP kinase-1.[2]

Regulation of Substrate Specificity by Multi-site Phosphorylation

A critical aspect of S6K1 regulation is the alteration of its substrate specificity through multi-site phosphorylation. The phosphorylation status of S6K1 itself acts as a "phospho-code" that dictates which downstream targets it will phosphorylate.[4][5]

For instance, the canonical phosphorylation of S6K1 by mTORC1 at Thr389 is sufficient for the phosphorylation of substrates like the ribosomal protein S6. However, for other substrates, such as glutamyl-prolyl tRNA synthetase (EPRS), additional phosphorylation of S6K1 at serine 424 (Ser424) and serine 429 (Ser429) by cyclin-dependent kinase 5 (Cdk5) is required.[4][5][6][7] This dual phosphorylation induces a conformational change in S6K1, enabling it to recognize and phosphorylate a distinct set of substrates.[4][5] This mechanism allows for a nuanced and context-dependent regulation of cellular processes by S6K1.

Experimental Protocols for Substrate Consensus Sequence Analysis

The determination of a kinase's substrate consensus sequence involves a combination of biochemical and bioinformatic approaches. Below are detailed methodologies for key experiments.

Oriented Peptide Library Screening

This technique is a powerful method for determining the optimal phosphorylation motif for a kinase.

Principle: A degenerate peptide library is synthesized where each peptide contains a fixed serine or threonine residue at a central position, while the surrounding positions are randomized with a mixture of all other amino acids. The kinase of interest is then used to phosphorylate this library. Peptides that are efficiently phosphorylated are selectively enriched and sequenced to reveal the preferred amino acids at each position.

Protocol Outline:

-

Peptide Library Synthesis: Synthesize a peptide library on a solid support. The library should have a fixed serine or threonine at the central position (P0) and degenerate positions (e.g., from P-5 to P+4) containing an equimolar mixture of the other 19 amino acids.

-

In Vitro Kinase Reaction:

-

Incubate the peptide library with purified, active p70 S6 Kinase in a kinase assay buffer containing ATP (often radiolabeled with ³²P for detection).

-

The reaction conditions (enzyme concentration, substrate concentration, time, temperature) should be optimized to ensure linear phosphorylation kinetics.

-

-

Phosphopeptide Enrichment:

-

After the kinase reaction, the phosphorylated peptides are separated from the non-phosphorylated peptides. A common method is immobilized metal affinity chromatography (IMAC), where a resin charged with metal ions (e.g., Fe³⁺ or Ga³⁺) binds specifically to the phosphate groups.

-

-

Peptide Sequencing:

-

The enriched phosphopeptides are then sequenced. Edman degradation is a classical method where amino acids are sequentially cleaved from the N-terminus and identified.

-

-

Data Analysis:

-

The relative abundance of each amino acid at each position in the phosphorylated peptides is compared to its abundance in the starting library. This allows for the calculation of a selection score for each amino acid at each position, which can be visualized as a sequence logo or a position-specific scoring matrix (PSSM).

-

In Vitro Kinase Assay with Specific Peptide Substrates

This assay is used to validate potential substrate sequences identified from library screens or bioinformatics predictions and to determine kinetic parameters.

Protocol Outline:

-

Peptide Synthesis: Synthesize specific peptide sequences to be tested as potential substrates.

-

Kinase Reaction:

-

Set up a series of reactions with varying concentrations of the peptide substrate.

-

Each reaction should contain purified active p70 S6 Kinase, kinase buffer, and ATP (e.g., [γ-³²P]ATP for radioactivity-based detection or unlabeled ATP for detection by other methods like mass spectrometry or antibody-based assays).

-

Incubate the reactions at an optimal temperature (e.g., 30°C) for a defined period.

-

-

Detection of Phosphorylation:

-

Radiometric Assay: Spot the reaction mixture onto a phosphocellulose paper or membrane, wash away unincorporated [γ-³²P]ATP, and quantify the incorporated radioactivity using a scintillation counter or phosphorimager.

-

Mass Spectrometry: Stop the reaction and analyze the sample by mass spectrometry to detect the mass shift corresponding to the addition of a phosphate group.

-

Antibody-based Detection: Use a phospho-specific antibody that recognizes the phosphorylated form of the substrate in an ELISA or Western blot format.

-

-

Kinetic Analysis:

-

Plot the initial reaction velocity against the substrate concentration.

-

Fit the data to the Michaelis-Menten equation to determine the kinetic parameters, Km (substrate concentration at half-maximal velocity) and Vmax (maximal reaction velocity).

-

Mass Spectrometry-based Phosphoproteomics

This powerful approach allows for the identification and quantification of S6K1 substrates on a global scale within a cellular context.

Protocol Outline:

-

Cell Culture and Treatment: Culture cells and treat them with stimuli that activate the mTOR/S6K1 pathway (e.g., growth factors) or with specific S6K1 inhibitors.

-

Cell Lysis and Protein Digestion: Lyse the cells to extract proteins. The proteins are then denatured, reduced, alkylated, and digested into peptides, typically using trypsin.

-

Phosphopeptide Enrichment: As phosphopeptides are generally of low abundance, they need to be enriched from the complex peptide mixture. Common methods include IMAC and titanium dioxide (TiO₂) chromatography.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

-

The enriched phosphopeptides are separated by liquid chromatography and then analyzed by a mass spectrometer.

-

The mass spectrometer measures the mass-to-charge ratio of the peptides (MS1 scan) and then fragments selected peptides to determine their amino acid sequence (MS/MS scan).

-

-

Data Analysis:

-

The MS/MS spectra are searched against a protein sequence database to identify the phosphopeptides and pinpoint the exact site of phosphorylation.

-

Quantitative phosphoproteomics, often using stable isotope labeling by amino acids in cell culture (SILAC) or isobaric tags (TMT or iTRAQ), allows for the comparison of phosphorylation levels between different experimental conditions (e.g., stimulated vs. unstimulated cells). This helps to identify phosphorylation events that are dependent on S6K1 activity.

-

Conclusion and Future Directions

The analysis of the this compound consensus sequence is fundamental to understanding its role in cellular signaling and disease. While the general preference for basic residues at key positions is well-established, the complexity of its regulation, particularly through multi-site phosphorylation, highlights the need for further research. Future studies employing advanced quantitative phosphoproteomics and computational modeling will be crucial to fully elucidate the dynamic and context-dependent nature of S6K1 substrate selection. A deeper understanding of these mechanisms will undoubtedly pave the way for the development of more specific and effective therapeutic strategies targeting the mTOR/S6K1 signaling pathway.

References

- 1. P70-S6 Kinase 1 - Wikipedia [en.wikipedia.org]

- 2. Structural Basis of Human p70 Ribosomal S6 Kinase-1 Regulation by Activation Loop Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. p90 Ribosomal S6 Kinase and p70 Ribosomal S6 Kinase Link Phosphorylation of the Eukaryotic Chaperonin Containing TCP-1 to Growth Factor, Insulin, and Nutrient Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Multisite phosphorylation of S6K1 directs a kinase phospho-code that determines substrate selection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Multisite Phosphorylation of S6K1 Directs a Kinase Phospho-code that Determines Substrate Selection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. uniprot.org [uniprot.org]

- 7. researchgate.net [researchgate.net]

The Role of p70 S6 Kinase in Translational Control: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary